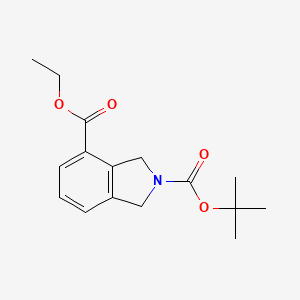

2-tert-Butyl 4-ethyl isoindoline-2,4-dicarboxylate

Description

Properties

IUPAC Name |

2-O-tert-butyl 4-O-ethyl 1,3-dihydroisoindole-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-5-20-14(18)12-8-6-7-11-9-17(10-13(11)12)15(19)21-16(2,3)4/h6-8H,5,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCGBQWIGRDTLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=C1CN(C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Substituted Isoindoline-2,4-Dicarboxylates: A Technical Guide to Scaffold Synthesis and Application

Executive Summary

Substituted isoindoline-2,4-dicarboxylates represent a specialized class of bicyclic scaffolds that have emerged as critical intermediates in the design of precision therapeutics, particularly for Fibroblast Activation Protein (FAP) targeting and STING (Stimulator of Interferon Genes) pathway modulation. Unlike the ubiquitous isoindoline-1,3-diones (phthalimides) known for their immunomodulatory imide drug (IMiD) activity (e.g., thalidomide), the 2,4-dicarboxylate series functions primarily as a conformationally restricted amino acid mimetic .

The "2,4-dicarboxylate" nomenclature typically refers to a 2-N-carbamate (often tert-butyl carbamate, Boc) and a 4-C-carboxylate (ester or acid) on the benzene ring. This specific substitution pattern provides a unique vector geometry, allowing medicinal chemists to project pharmacophores into specific binding pockets (e.g., the S1' pocket of serine proteases) with high rigidity and metabolic stability.

This guide details the structural logic, synthetic evolution, and experimental protocols for utilizing this scaffold in modern drug discovery.

Structural Logic & Pharmacophore Design

The isoindoline-2,4-dicarboxylate scaffold offers distinct advantages over flexible linkers or alternative bicyclic systems:

-

Vector Rigidity: The fusion of the benzene and pyrroline rings locks the C4-carboxylate and N2-substituent into a fixed planar orientation. This is critical for minimizing the entropic penalty of binding.

-

Bioisosterism: The scaffold acts as a rigidified analog of phenylalanine or proline , making it an ideal replacement in peptidomimetics to improve proteolytic stability.

-

FAP Selectivity: In FAP inhibitors, the isoindoline core serves as a "linker" that connects the zinc-binding group (or electrophilic warhead) to the anchor group, fitting precisely into the enzyme's active site tunnel.

Diagram: Scaffold Utility Map

Caption: Functional mapping of the isoindoline-2,4-dicarboxylate scaffold to therapeutic areas based on structural properties.

Synthetic Evolution and Methodology

The synthesis of 2,4-substituted isoindolines is more challenging than 1,3-substituted analogs due to the lack of symmetry and the need for selective functionalization at the C4 position of the benzene ring.

Historical Genesis

Early methods relied on the reduction of phthalimides, which often resulted in over-reduction or mixtures. The modern "discovery" of this scaffold as a reliable building block hinges on the efficient protection and selective reduction of methyl 2,3-dihydro-1H-isoindole-4-carboxylate .

Current Best-Practice Synthesis

The standard route involves protecting the secondary amine of the dihydroisoindole followed by ester manipulation.

Protocol: Synthesis of 2-(tert-Butyl) 4-methyl isoindoline-2,4-dicarboxylate

Target Molecule CAS: 1710854-30-0[1]

Reagents:

-

Methyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride (Starting Material)[2]

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)[2]

Step-by-Step Procedure:

-

Preparation: Charge a round-bottom flask with methyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride (1.0 equiv) and anhydrous DCM (0.2 M concentration).

-

Base Addition: Cool the solution to 0°C. Add Triethylamine (4.0 equiv) dropwise to neutralize the hydrochloride salt.

-

Protection: Add (Boc)₂O (1.1 equiv) in one portion.

-

Reaction: Allow the mixture to warm to room temperature (rt) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS for the disappearance of the amine.

-

Workup:

-

Dilute with DCM.

-

Wash with 1N HCl (to remove excess TEA/amine), followed by saturated NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification: Concentrate in vacuo. The product is typically obtained as a white/off-white solid in quantitative yield. Flash chromatography (SiO₂, 0–30% EtOAc in Hexanes) may be used if high purity is required.

Yield: >95% Data: 1H NMR will show the characteristic tert-butyl singlet (~1.5 ppm) and the methyl ester singlet (~3.9 ppm), with aromatic signals corresponding to the 1,2,3-trisubstituted benzene ring.

Diagram: Synthetic Workflow

Caption: One-pot protection strategy for generating the key isoindoline-2,4-dicarboxylate building block.

Therapeutic Applications & Case Studies

Case Study 1: Fibroblast Activation Protein (FAP) Inhibitors

FAP is highly upregulated in Cancer-Associated Fibroblasts (CAFs). The isoindoline-2,4-dicarboxylate scaffold is used to synthesize FAP-targeted imaging agents (e.g., for fluorescence-guided surgery).

-

Mechanism: The C4-carboxylate is converted into an alcohol and then an azide (via Mitsunobu/substitution) to click with a dye (e.g., Cyanine), while the N2 position is deprotected and coupled to a FAP-binding motif (e.g., a cyanopyrrolidine warhead).

-

Significance: The isoindoline core reduces non-specific uptake compared to flexible linear linkers, improving the Tumor-to-Background Ratio (TBR).

Case Study 2: STING Pathway Modulators

Recent disclosures (2024-2025) highlight isoindoline-2(1H)-carboxamides as potent STING inhibitors.

-

Role: The scaffold replaces the central connectors found in earlier generation STING binders.

-

Efficacy: Derivatives like Compound 3b have shown IC50 values of ~6.2 nM against human STING, protecting against cisplatin-induced kidney injury in vivo.[3]

Comparison of Isoindoline Subtypes

| Feature | Isoindoline-1,3-dione (Phthalimide) | Isoindoline-2,4-dicarboxylate |

| Core Structure | Dicarbonyl (Imide) | Reduced Ring (Amine/Ester) |

| Primary Use | IMiDs (Thalidomide analogs) | Peptidomimetics / Linkers |

| Key Property | Cereblon binding (Degrader) | Conformational rigidity |

| Chemical Stability | Susceptible to hydrolysis | High metabolic stability |

References

-

Discovery of isoindoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. European Journal of Medicinal Chemistry, 2025. Link

-

Design, Synthesis and Characterization of Fibroblast Activation Protein Targeted Pan-Cancer Imaging Agent. RSC Advances, 2023. Link

-

Synthesis and in vitro pharmacology of substituted quinoline-2,4-dicarboxylic acids as inhibitors of vesicular glutamate transport. Bioorganic & Medicinal Chemistry Letters, 2008. Link

-

Product Data: 2-(tert-Butyl) 4-methyl isoindoline-2,4-dicarboxylate. BLD Pharm, Accessed 2026. Link

Sources

Methodological & Application

Application Note: 1H NMR Characterization of 2-tert-Butyl 4-ethyl isoindoline-2,4-dicarboxylate

Abstract & Introduction

This application note details the structural validation of 2-tert-Butyl 4-ethyl isoindoline-2,4-dicarboxylate (CAS: Analogous to 1710854-30-0 series), a critical intermediate in the synthesis of immunomodulatory drugs (IMiDs) and pharmacophores.

Characterizing this molecule presents a specific analytical challenge: Rotamerism . The N-tert-butoxycarbonyl (N-Boc) protecting group on the isoindoline ring induces restricted rotation around the N-C(O) bond. At ambient temperatures (298 K), this results in magnetic non-equivalence of the benzylic protons (C1-H and C3-H), causing signal broadening or peak doubling that is frequently misidentified as sample impurity.

This guide provides a validated protocol for Variable Temperature (VT) 1H NMR to resolve these rotamers, ensuring accurate integration and structural confirmation.

Target Molecule Profile[1][2]

-

IUPAC Name: 2-tert-butyl 4-ethyl 1,3-dihydro-2H-isoindole-2,4-dicarboxylate

-

Molecular Formula: C16H21NO4

-

Key Functional Groups: Ethyl ester (C4), N-Boc carbamate (N2), Isoindoline core.

Experimental Protocol

Sample Preparation

To mitigate viscosity-induced broadening and ensure solubility across temperature ranges, the choice of solvent is critical.

-

Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is preferred over CDCl3 for VT studies due to its higher boiling point (189°C) and ability to disrupt weak aggregation.

-

Concentration: 10–15 mg of analyte in 600 µL solvent.

-

Tube Specification: High-throughput 5mm NMR tubes (Class A glass recommended for VT work to prevent warping).

Instrument Parameters

-

Frequency: 400 MHz or higher (500/600 MHz recommended for resolution of aromatic coupling).

-

Pulse Sequence: Standard 1D Proton (zg30 or equivalent).

-

Temperature:

-

Initial Scan: 298 K (25°C) - To establish baseline rotameric presence.

-

Resolution Scan: 343 K (70°C) - To reach the coalescence temperature (

) where rotamers exchange rapidly on the NMR timescale.

-

Workflow Diagram

Data Analysis & Assignments[3]

The Rotamer Effect (Expert Insight)

In the isoindoline scaffold, the N-Boc group resonates between two planar conformations. At 25°C, the exchange rate (

-

Observation: You will likely see two singlets (or broad humps) for the tert-butyl group and complex splitting for the benzylic protons.

-

Resolution: At 70°C,

, causing the signals to coalesce into sharp, quantifiable peaks.

Chemical Shift Assignments (at 343 K / 70°C in DMSO-d6)

The following table summarizes the expected shifts when the molecule is in fast exchange (coalesced).

| Position | Group | Type | Shift (δ ppm) | Integration | Multiplicity | Notes |

| Ar-H | Benzene Ring | CH | 7.80 – 7.90 | 1H | Doublet (d) | H-5 (Ortho to ester) |

| Ar-H | Benzene Ring | CH | 7.45 – 7.55 | 1H | Doublet (d) | H-7 (Ortho to ring junction) |

| Ar-H | Benzene Ring | CH | 7.35 – 7.45 | 1H | Triplet (t) | H-6 (Meta) |

| H-1, H-3 | Benzylic | CH₂ | 4.60 – 4.85 | 4H | Singlet (s) | Critical: Appears as split/broad at 25°C. Sharpens at 70°C. |

| Ester | Ethyl CH₂ | CH₂ | 4.30 – 4.35 | 2H | Quartet (q) | |

| Boc | tert-Butyl | CH₃ | 1.45 – 1.48 | 9H | Singlet (s) | May show minor satellite peaks at 25°C. |

| Ester | Ethyl CH₃ | CH₃ | 1.30 – 1.35 | 3H | Triplet (t) |

Structural Logic Diagram

Troubleshooting & Quality Control

Common Failure Modes

-

"Impurity" Misdiagnosis: Users often attempt to purify the compound via chromatography because they see "double peaks" for the Boc and Benzylic groups.

-

Validation: Run a quick VT experiment.[1] If the ratio of the "impurity" changes or peaks merge upon heating, it is rotamerism, not impurity.

-

-

Water Suppression: In DMSO-d6, the water peak (~3.33 ppm) can interfere with benzylic signals if the temperature shifts.

-

Fix: Ensure the sample is dry. If water persists, use the zgesgp (excitation sculpting) pulse sequence rather than simple presaturation to avoid affecting the integration of nearby CH2 signals.

-

Integration Ratios

For a pure compound, the integration ratio between the Aromatic Region (3H) and the Boc Group (9H) must be exactly 1:3 . Deviations >5% indicate solvent trapping or genuine impurities.

References

-

Oxford University, Department of Chemistry. (2018). Variable Temperature NMR Experiments Protocol. Retrieved from [Link]

- Clayden, J., et al. (2009). Rotamerism in N-Boc heterocycles: NMR characterization. Journal of Organic Chemistry. (General reference for N-Boc rotamer dynamics in cyclic amines).

-

National Institutes of Health (NIH). (2011). Variable-temperature NMR spectroscopy for metabolite identification. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of N-Boc Isoindoline Esters via Reverse-Phase HPLC

This Application Note is structured to serve as a definitive technical guide for the purification of 2-tert-Butyl 4-ethyl isoindoline-2,4-dicarboxylate . It synthesizes first-principle chromatographic theory with practical, field-proven methodologies suitable for pharmaceutical intermediates.

Target Molecule: this compound

Molecular Formula: C

Introduction & Structural Analysis

The purification of This compound presents a specific set of chromatographic challenges derived from its functional groups. As a Senior Application Scientist, it is critical to analyze the molecule before selecting a column.

-

The Isoindoline Core: This bicyclic system provides strong UV absorption (π-π* transitions) at 254 nm, allowing for robust detection.

-

The N-Boc Group (tert-Butyloxycarbonyl): This protecting group significantly increases hydrophobicity. Crucially, it is acid-labile . While stable in dilute acid for short analytical runs, exposure to strong acids (like high concentrations of TFA) during fraction concentration can lead to deprotection (isobutylene loss), destroying the product.

-

The Ethyl Ester (C4 Position): Adds further hydrophobicity and is susceptible to hydrolysis under basic conditions (pH > 9).

Operational Imperative: The purification strategy must balance hydrophobic retention with pH stability . We will utilize a C18 stationary phase with a volatile, mild acidic modifier (Formic Acid) to ensure integrity during the drying phase.

Method Development Strategy

Stationary Phase Selection

For this lipophilic intermediate (Predicted LogP ~3.5–4.0), a standard C18 (Octadecyl) column is the workhorse.

-

Recommendation: Use a "End-capped" C18 column. Free silanols on non-endcapped columns can interact with the carbamate nitrogen, causing peak tailing.

-

Alternative: If separation from a regioisomer (e.g., C5-ethyl ester) is required, a Phenyl-Hexyl column can offer orthogonal selectivity based on π-π interactions with the isoindoline ring.

Mobile Phase Chemistry

-

Solvent A (Aqueous): Water + 0.1% Formic Acid.

-

Why? Formic acid (pKa ~3.75) suppresses the ionization of residual free acids (impurities) without being aggressive enough to cleave the Boc group during rotary evaporation. Avoid TFA for preparative work if possible.

-

-

Solvent B (Organic): Acetonitrile (ACN) + 0.1% Formic Acid.

-

Why? ACN has lower viscosity than Methanol, keeping backpressure low during preparative flows.

-

Experimental Protocols

Analytical QC Method (Method Validation)

Before committing valuable crude material to a prep run, validate purity and retention time.

| Parameter | Specification |

| Column | C18 Analytical (e.g., 4.6 x 150 mm, 3.5 µm) |

| Flow Rate | 1.0 mL/min |

| Temperature | 40°C (Improves mass transfer for hydrophobic molecules) |

| Detection | UV @ 254 nm (Primary), 210 nm (Secondary) |

| Injection Vol | 5 - 10 µL |

| Gradient | See Table Below |

Analytical Gradient Table:

| Time (min) | % Solvent B (ACN) | Event |

|---|---|---|

| 0.0 | 10 | Equilibration |

| 1.0 | 10 | Injection Hold |

| 12.0 | 95 | Linear Ramp |

| 14.0 | 95 | Wash |

| 14.1 | 10 | Re-equilibration |

| 18.0 | 10 | End |

Preparative Purification Protocol (Scale-Up)

Designed for 100–500 mg crude injection.

Step 1: Sample Preparation

-

Solvent: Dissolve crude solid in 100% Acetonitrile .

-

Concentration: Aim for 50–100 mg/mL.

-

Filtration: Mandatory 0.45 µm PTFE filter to prevent frit blockage.

-

Caution: Do not dissolve in DMSO if recovering by lyophilization, as DMSO is difficult to remove. Do not dissolve in water (insoluble).

Step 2: Preparative Gradient (Focused) Based on Analytical Retention: If the peak elutes at ~70% B, focus the gradient.

| Parameter | Specification |

| Column | C18 Prep (e.g., 19 x 150 mm, 5 µm or 10 µm) |

| Flow Rate | 15 - 20 mL/min (Dependent on column ID) |

| Wavelength | 254 nm (Trigger collection on slope/threshold) |

Focused Gradient Profile:

| Time (min) | % Solvent B | Rationale |

|---|---|---|

| 0.0 | 40 | Start higher to save solvent |

| 2.0 | 40 | Load sample |

| 12.0 | 90 | Shallow gradient for max resolution |

| 14.0 | 95 | Flush lipophilic impurities |

| 15.0 | 40 | Reset |

Step 3: Fraction Processing (CRITICAL)

-

Pool Fractions: Combine tubes containing the target peak (purity >98% by HPLC).

-

Neutralization (Optional but Recommended): If the run used TFA, add a small amount of dilute NH

HCO -

Evaporation: Rotary evaporate at < 40°C . High heat + acid = Boc deprotection.

-

Lyophilization: Freeze-dry the aqueous residue to obtain a white powder.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for purifying this Boc-protected intermediate.

Figure 1: Purification workflow emphasizing the decision gate between direct Prep-HPLC and pre-cleaning via Flash Chromatography.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| "Ghost" Peak (Early Elution) | De-Boc Degradation. The Boc group fell off, creating the more polar amine. | Check sample solvent pH. Ensure Rotovap bath is <40°C. Switch from TFA to Formic Acid or Ammonium Acetate. |

| Split Peaks | Rotamers. Carbamates (Boc) often show restricted rotation at room temp. | Increase column temperature to 45-50°C to coalesce peaks. |

| Low Recovery | Precipitation. The hydrophobic ester crashed out in the aqueous mobile phase. | Ensure the start of the gradient has at least 30-40% Organic (ACN). |

| Broad Peaks | Mass Overload. | Reduce injection volume or concentration. Switch to a larger ID column. |

References

-

Isoindoline Synthesis Context

- Synthesis of N-Boc-isoindoline derivatives.

-

Source:

-

Boc-Group Stability in HPLC

-

Purification of N-Boc-Dolaproine Methyl Ester: Application Notes. BenchChem.[1]

-

Source:

-

-

General Isoindoline Properties

-

Isoindoline-4-carboxylic acid properties and structure.[2] PubChem Compound Summary.

-

Source:

-

Sources

Application Note & Protocols: Investigating the Biological Targets of 2-tert-Butyl 4-ethyl isoindoline-2,4-dicarboxylate

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the identification and validation of potential biological targets for the novel compound, 2-tert-Butyl 4-ethyl isoindoline-2,4-dicarboxylate. Due to the absence of direct literature on this specific molecule, this guide employs a rational, structure-based approach to hypothesize potential targets by examining the bioactivities of structurally related compounds containing the isoindoline scaffold. Detailed protocols for target validation, including cellular thermal shift assays (CETSA), enzymatic activity assays, and surface plasmon resonance (SPR), are provided, alongside a framework for data interpretation and downstream experimental design.

Introduction: The Isoindoline Scaffold and Its Therapeutic Potential

The isoindoline core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds with a broad spectrum of therapeutic applications. Molecules incorporating this heterocyclic system have been reported to interact with a diverse range of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. The specific substitutions on the isoindoline ring of this compound, namely the tert-butyl and ethyl ester groups, will significantly influence its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby dictating its pharmacokinetic profile and target interaction landscape.

Given the structural novelty of this compound, a primary objective for its development as a potential therapeutic agent is the identification of its molecular target(s). This application note outlines a strategic workflow for this purpose, beginning with hypothesized targets based on structural analogy and culminating in robust biophysical and biochemical validation assays.

Hypothesized Biological Targets Based on Structural Analogs

A survey of the scientific literature reveals several classes of proteins that are targeted by compounds containing the isoindoline moiety. These serve as a logical starting point for the investigation of this compound.

Monoamine Oxidase (MAO)

Certain isoindoline derivatives have been shown to exhibit inhibitory activity against monoamine oxidases (MAO-A and MAO-B), enzymes critical in the metabolism of neurotransmitters. Inhibition of MAO is a therapeutic strategy for depression and neurodegenerative disorders. The lipophilic nature of the isoindoline scaffold allows for potential entry into the central nervous system.

P2X Receptors

The P2X family of ligand-gated ion channels, activated by extracellular ATP, are involved in various physiological processes, including inflammation and neurotransmission. Isoindoline-containing compounds have been identified as modulators of P2X receptors, suggesting a potential role in pain and inflammatory conditions.

Bromodomain and Extra-Terminal Domain (BET) Proteins

The bromodomain-containing proteins, particularly the BET family (BRD2, BRD3, BRD4, and BRDT), are epigenetic readers that play a crucial role in transcriptional regulation. The isoindoline scaffold is a key component of certain BET inhibitors, which have shown promise in oncology.

The following workflow provides a structured approach to investigate these potential targets for this compound.

Figure 1: A comprehensive workflow for the identification and validation of biological targets for novel chemical entities.

Experimental Protocols

The following protocols are designed to systematically evaluate the interaction of this compound with its hypothesized targets.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to assess the direct binding of a compound to its target in a cellular environment. The principle lies in the ligand-induced thermal stabilization of the target protein.

Materials:

-

Cell line expressing the target of interest (e.g., HEK293 cells overexpressing MAO-B)

-

This compound (test compound)

-

DMSO (vehicle control)

-

PBS (phosphate-buffered saline)

-

Protease inhibitor cocktail

-

Antibodies for the target protein (for Western blotting)

-

SDS-PAGE and Western blotting reagents and equipment

-

PCR tubes and a thermal cycler

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to ~80% confluency.

-

Harvest and resuspend cells in PBS to a concentration of 1x10^7 cells/mL.

-

Aliquot cell suspension and treat with the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or DMSO for 1 hour at 37°C.

-

-

Heat Shock:

-

Transfer 100 µL of each cell suspension to PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes in a thermal cycler. A no-heat control (room temperature) should be included.

-

-

Cell Lysis:

-

Immediately after heat shock, lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated proteins.

-

-

Protein Analysis:

-

Collect the supernatant and determine the protein concentration.

-

Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein at each temperature.

-

Plot the percentage of soluble protein as a function of temperature for each compound concentration.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Figure 2: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: In Vitro Enzymatic Inhibition Assay (Example: MAO-Glo™ Assay)

This protocol describes a commercially available bioluminescent assay to determine the inhibitory activity of the test compound against MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO-Glo™ Assay kit (Promega) containing MAO substrate, Luciferin Detection Reagent, and buffers

-

This compound (test compound)

-

Known MAO inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B) as positive controls

-

96-well white assay plates

-

Luminometer

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of the test compound in the appropriate buffer (e.g., 100 µM to 1 nM).

-

-

Assay Setup:

-

In a 96-well plate, add MAO-A or MAO-B enzyme to each well.

-

Add the test compound dilutions or controls (positive inhibitor and vehicle) to the wells.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the MAO substrate to each well.

-

Incubate for 60 minutes at room temperature.

-

-

Signal Detection:

-

Add the Luciferin Detection Reagent to each well to stop the reaction and generate the luminescent signal.

-

Incubate for 20 minutes at room temperature.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Table 1: Example Data for MAO Inhibition Assay

| Compound Concentration (µM) | % Inhibition of MAO-A | % Inhibition of MAO-B |

| 100 | 95.2 | 30.1 |

| 10 | 80.5 | 15.8 |

| 1 | 52.1 | 5.2 |

| 0.1 | 15.3 | 1.1 |

| 0.01 | 2.5 | 0.5 |

| IC50 (µM) | 0.95 | >100 |

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure the real-time binding kinetics and affinity of a compound to its target protein.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Purified target protein

-

This compound (test compound)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Protein Immobilization:

-

Activate the sensor chip surface with a mixture of EDC and NHS.

-

Inject the purified target protein over the surface to allow for covalent immobilization.

-

Deactivate the remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Prepare a serial dilution of the test compound in running buffer.

-

Inject the compound dilutions over the immobilized protein surface, followed by a dissociation phase with running buffer.

-

A reference flow cell (without immobilized protein) should be used for background subtraction.

-

-

Data Analysis:

-

The binding events are recorded as a sensorgram (response units vs. time).

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Table 2: Example SPR Kinetic Data

| Analyte (Test Compound) | ka (1/Ms) | kd (1/s) | KD (nM) |

| 1 µM | 2.5 x 10^4 | 5.0 x 10^-3 | 200 |

| 500 nM | 2.4 x 10^4 | 4.8 x 10^-3 | 200 |

| 250 nM | 2.6 x 10^4 | 5.2 x 10^-3 | 200 |

Interpretation and Next Steps

The data generated from these assays will provide a comprehensive profile of the interaction between this compound and its potential targets.

-

A positive result in CETSA provides strong evidence of target engagement in a cellular context.

-

The enzymatic assay will quantify the functional effect of the compound on the target's activity (e.g., inhibition or activation) and provide a measure of its potency (IC50).

-

SPR will offer detailed insights into the binding kinetics and affinity (KD) of the interaction, which is crucial for understanding the compound's mechanism of action and for structure-activity relationship (SAR) studies.

Positive and compelling data from these initial validation steps should be followed by more in-depth cellular and in vivo studies to elucidate the functional consequences of target engagement and to assess the therapeutic potential of this compound.

References

-

Petzer, J. P., & Petzer, A. (2015). The isoindoline scaffold in the design of monoamine oxidase inhibitors. Expert Opinion on Drug Discovery, 10(7), 725-740. [Link]

-

Shidore, M., & Karki, S. S. (2018). A review on P2X receptor antagonists and their therapeutic potential. Bioorganic & Medicinal Chemistry, 26(15), 4239-4255. [Link]

-

Filippakopoulos, P., & Knapp, S. (2014). Targeting bromodomains: epigenetic readers of lysine acetylation. Nature Reviews Drug Discovery, 13(5), 337-356. [Link]

A Comprehensive Guide to the Functionalization of the Isoindoline Dicarboxylate Ring System: Application Notes and Protocols for Researchers

The isoindoline core, particularly in its dicarboxylate forms such as phthalimide, represents a cornerstone scaffold in medicinal chemistry and materials science. Its rigid structure, combined with the diverse possibilities for functionalization, has led to its incorporation into a wide array of clinically significant drugs, including immunomodulators like thalidomide and lenalidomide, as well as various other therapeutic agents.[1] This guide provides an in-depth exploration of the key strategies for the chemical modification of the isoindoline dicarboxylate ring system, offering detailed protocols and mechanistic insights to empower researchers in drug discovery and chemical synthesis.

I. Strategic Approaches to Isoindoline Dicarboxylate Functionalization

The functionalization of the isoindoline dicarboxylate scaffold can be broadly categorized into three primary areas: modification of the aromatic ring, manipulation of the heterocyclic nitrogen atom, and transformation of the carbonyl groups. Each of these approaches opens up distinct avenues for structural diversification and the modulation of physicochemical and biological properties.

Aromatic Ring Functionalization: Tuning Electronic and Steric Properties

The benzene ring of the isoindoline dicarboxylate core is amenable to a range of classic and modern synthetic transformations. The two carbonyl groups of the phthalimide ring are deactivating and meta-directing for electrophilic aromatic substitution.[2] However, the regiochemical outcome can be influenced by the reaction conditions and the nature of the N-substituent.

Traditional electrophilic aromatic substitution reactions, such as nitration and halogenation, provide a direct route to introduce functional groups onto the aromatic ring. These modifications are foundational for the synthesis of many key intermediates.

-

Nitration: The introduction of a nitro group serves as a versatile handle for further transformations, most notably reduction to an amino group. This is a key step in the synthesis of precursors for drugs like lenalidomide.

-

Halogenation: Bromination and chlorination introduce halogens that can act as handles for subsequent cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

More contemporary approaches, particularly palladium- and rhodium-catalyzed C-H activation, offer powerful and atom-economical methods for the direct introduction of aryl and alkyl groups onto the aromatic ring.[3][4] These methods often proceed with high regioselectivity, directed by the carbonyl groups or other functionalities on the molecule. While many examples focus on the synthesis of the phthalimide ring itself via C-H activation of benzoic acids, the direct functionalization of the pre-formed phthalimide is an area of growing interest.[3]

Heterocyclic Ring Modification: The Gateway to Diverse Amine Chemistry

The nitrogen atom of the phthalimide ring is acidic (pKa ≈ 8.3) and readily deprotonated to form a nucleophilic phthalimide anion.[5] This principle underpins the venerable Gabriel synthesis , a robust method for the preparation of primary amines.[6][7][8][9] In this reaction, the phthalimide anion acts as an ammonia surrogate, undergoing an SN2 reaction with an alkyl halide.[7][10] Subsequent cleavage of the phthalimide group, typically with hydrazine, liberates the primary amine.[11]

Modern variations of N-functionalization include copper-catalyzed N-arylation and phase-transfer catalysis to facilitate N-alkylation under milder conditions.[12]

Reduction of one or both carbonyl groups of the phthalimide ring provides access to the corresponding isoindolinone and isoindoline scaffolds, respectively. These reduced systems have distinct three-dimensional structures and biological activities. Reagents such as zinc dust in the presence of a base or diborane can be employed for these transformations.[13][14]

II. Experimental Protocols and Methodologies

The following section provides detailed, step-by-step protocols for key functionalization reactions of the isoindoline dicarboxylate ring system. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired outcome.

Protocol 1: Electrophilic Nitration of Phthalimide

This protocol describes the nitration of phthalimide to yield 4-nitrophthalimide, a key intermediate for the synthesis of 4-aminophthalimide.

Materials:

-

Phthalimide

-

Concentrated sulfuric acid (H₂SO₄)

-

Fuming nitric acid (HNO₃)

-

Ice

-

Deionized water

-

95% Ethanol

Procedure:

-

In a round-bottom flask, add 25 g of phthalimide to 100 g of concentrated sulfuric acid. Stir the mixture until the phthalimide is completely dissolved.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add 18 g of fuming nitric acid dropwise to the cooled solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

Filter the resulting precipitate using a Büchner funnel and wash the solid cake thoroughly with large volumes of ice water until the washings are neutral to litmus paper.

-

Dry the crude product in the air. The crude product typically melts at 185–190 °C.

-

Recrystallize the crude 4-nitrophthalimide from 95% ethanol to obtain the purified product, which should have a melting point of around 198 °C.[15]

Expected Yield: 52-53% of the theoretical amount.[15]

Protocol 2: The Gabriel Synthesis of Glycine

This protocol illustrates the classic Gabriel synthesis for the preparation of the amino acid glycine, starting from potassium phthalimide and ethyl chloroacetate.

Materials:

-

Potassium phthalimide

-

Ethyl chloroacetate

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

Procedure:

-

N-Alkylation: In a round-bottom flask, mix potassium phthalimide with an equimolar amount of ethyl chloroacetate. Heat the mixture to 110-120 °C. The mixture will become liquid and can be stirred. Continue heating at 110 °C for 1 hour to ensure the reaction goes to completion.[16]

-

Work-up of Alkylation: Allow the reaction mixture to cool, then grind the solid mass with water to remove potassium chloride. Filter the solid and wash it again with water. The resulting solid is ethyl phthalimidoacetate.

-

Hydrolysis: Reflux the ethyl phthalimidoacetate with concentrated hydrochloric acid for several hours until hydrolysis is complete.

-

Isolation of Glycine: Cool the reaction mixture, which will cause phthalic acid to precipitate. Filter off the phthalic acid. Evaporate the filtrate to dryness to obtain glycine hydrochloride. Dissolve the glycine hydrochloride in a minimal amount of water and neutralize with a base such as sodium hydroxide or pyridine to precipitate the free glycine.

-

Purification: The crude glycine can be recrystallized from an ethanol-water mixture.

Protocol 3: Reduction of Phthalimide to Phthalide

This protocol describes the reduction of one carbonyl group of phthalimide to a methylene group, yielding phthalide, using zinc dust.

Materials:

-

Phthalimide

-

Zinc dust

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H₂SO₄)

-

Ice

Procedure:

-

Prepare a solution of 2 gram moles of sodium hydroxide in 355 grams of water and add 2.75 gram atoms of zinc dust. Cool this mixture to 5 °C in an ice bath.

-

Slowly add 1 gram mole of phthalimide to the cooled mixture at a rate that maintains the reaction temperature below 8 °C.[13]

-

After the addition is complete, hold the reaction temperature at a maximum of 15 °C for approximately 105 minutes.

-

Slowly heat the aqueous reaction mixture to boiling. Be cautious as the evolution of ammonia can cause significant foaming around 80-85 °C. Maintain the reflux for about one hour.[13]

-

Cool the reaction mixture and filter to remove zinc oxide and unreacted zinc.

-

Acidify the filtrate with sulfuric acid to a pH of about 2.5 to 3.5, while maintaining the temperature between 90 and 110 °C. This will induce lactonization to form phthalide.

-

Hold the acidified mixture at 90-95 °C for 30 minutes.

-

Cool the mixture to precipitate the phthalide, which can then be collected by filtration and recrystallized.

III. Mechanistic Insights and Rationale

Understanding the underlying mechanisms of these transformations is crucial for troubleshooting and adapting protocols to new substrates.

Electrophilic Aromatic Substitution on Phthalimide

The imide group is strongly deactivating due to the electron-withdrawing nature of the two carbonyl groups. This deactivation makes the aromatic ring less susceptible to electrophilic attack than benzene. The carbonyl groups direct incoming electrophiles to the meta-positions (positions 4 and 5).

Caption: General mechanism of electrophilic aromatic substitution on the phthalimide ring.

The Gabriel Synthesis: A Controlled Amination

The key to the success of the Gabriel synthesis is the use of the phthalimide group to "protect" the nitrogen atom. The electron-withdrawing carbonyl groups reduce the nucleophilicity of the nitrogen in the N-alkylated intermediate, preventing the over-alkylation that is often a problem with the direct alkylation of ammonia or primary amines.[10]

Caption: Workflow of the Gabriel synthesis for primary amine preparation.

IV. Applications in Drug Discovery and Development

The functionalization of the isoindoline dicarboxylate core is central to the synthesis of numerous important pharmaceuticals.

| Drug | Key Functionalization | Therapeutic Application |

| Thalidomide | N-substitution with a glutarimide ring | Immunomodulator, anti-angiogenic |

| Lenalidomide | Introduction of an amino group at the 4-position of the phthalimide ring and N-substitution with a modified glutarimide ring | Immunomodulator, anti-cancer |

| Apremilast | N-substitution with a complex side chain and modification of the aromatic ring | Anti-inflammatory (PDE4 inhibitor) |

| Phosmet | N-alkylation of the phthalimide nitrogen | Insecticide |

The synthesis of lenalidomide, for example, relies on the nitration of a substituted phthalic anhydride, followed by reduction of the nitro group to an amine, which is crucial for its biological activity.[17]

V. Conclusion

The functionalization of the isoindoline dicarboxylate ring system offers a rich and diverse field of chemical exploration with profound implications for drug discovery and materials science. From the classical strategies of electrophilic aromatic substitution and the Gabriel synthesis to the modern advancements in C-H activation, researchers have a powerful toolkit at their disposal to create novel and complex molecules. The protocols and mechanistic insights provided in this guide serve as a foundation for the rational design and synthesis of the next generation of isoindoline-based compounds.

References

- Google Patents. (1959). US2919282A - Reduction of phthalimide.

-

BYJU'S. (n.d.). Preparation of Phthalimide. Retrieved February 2, 2026, from [Link]

-

Organic Syntheses. (n.d.). 4-nitrophthalimide. Retrieved February 2, 2026, from [Link]

-

Doraghi, F., Morshedsolouk, M. H., Zahedi, N. A., Larijani, B., & Mahdavi, M. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances. Retrieved February 2, 2026, from [Link]

-

Organic Syntheses. (n.d.). phthalaldehydic acid. Retrieved February 2, 2026, from [Link]

-

Vedantu. (n.d.). Gabriel Phthalimide Synthesis: Steps, Diagram & NEET/JEE Tips. Retrieved February 2, 2026, from [Link]

-

Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved February 2, 2026, from [Link]

-

Doraghi, F., Morshedsolouk, M. H., Zahedi, N. A., Larijani, B., & Mahdavi, M. (2024). Phthalimides: developments in synthesis and functionalization. RSC Publishing. Retrieved February 2, 2026, from [Link]

-

Trukhanova, Y. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. Retrieved February 2, 2026, from [Link]

-

LibreTexts Chemistry. (2022). 26.4: Synthesis of Amino Acids. Retrieved February 2, 2026, from [Link]

-

LibreTexts Chemistry. (2023). Gabriel Synthesis. Retrieved February 2, 2026, from [Link]

-

Xiao, Z., et al. (2002). Solid-Phase Synthesis of Thalidomide and Its Analogues. ACS Combinatorial Science. Retrieved February 2, 2026, from [Link]

-

Wang, L., et al. (2011). Diethyl indolizine-1,3-dicarboxylate. Acta Crystallographica Section E. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2025). Conversion of Phthalimides to Isoindolines by Diborane. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2009). Synthesis and Herbicidal Activity of Isoindoline-1,3-dione Substituted Benzoxazinone Derivatives Containing a Carboxylic Ester Group. Retrieved February 2, 2026, from [Link]

- Google Patents. (2004). WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide.

-

BORIS Portal. (n.d.). Simplifying Nitration Chemistry with Bench-stable Organic Nitrating Reagents. Retrieved February 2, 2026, from [Link]

-

PubMed. (2009). Synthesis and Herbicidal Activity of isoindoline-1,3-dione Substituted Benzoxazinone Derivatives Containing a Carboxylic Ester Group. Retrieved February 2, 2026, from [Link]

-

PubMed Central. (2015). 4‐Aminophthalimide Amino Acids as Small and Environment‐Sensitive Fluorescent Probes for Transmembrane Peptides. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2014). Synthesis of Phthalimides from Benzoic Acids and Isocyanates by a Rhodium-Catalyzed Cascade Cyclization. Retrieved February 2, 2026, from [Link]

-

Open Access Journals at IU Indianapolis. (n.d.). The Alkylation Reaction of the Gabriel Synthesis1. Retrieved February 2, 2026, from [Link]

-

PubMed. (2017). Design, synthesis and biological evaluation of Lenalidomide derivatives as tumor angiogenesis inhibitor. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2017). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved February 2, 2026, from [Link]

- Google Patents. (2009). CN101391977A - Method for synthesizing 1,3-diiminoisoindole.

-

The Journal of Organic Chemistry. (2000). Suggested Improvement in the Ing−Manske Procedure and Gabriel Synthesis of Primary Amines: Kinetic Study on Alkaline Hydrolysis of N-Phthaloylglycine and Acid Hydrolysis of N-(o-Carboxybenzoyl)glycine in Aqueous Organic Solvents. Retrieved February 2, 2026, from [Link]

-

ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved February 2, 2026, from [Link]

-

Organic Syntheses. (n.d.). potassium phthalimide. Retrieved February 2, 2026, from [Link]

-

Organic Process Research & Development. (2019). Facile Synthesis of Thalidomide. Retrieved February 2, 2026, from [Link]

-

Wikipedia. (n.d.). Gabriel synthesis. Retrieved February 2, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved February 2, 2026, from [Link]

-

Sciforum. (2021). Synthesis and biological activity of new derivatives of isoindo- line-1,3-diones as non-steroidal analgesics. Retrieved February 2, 2026, from [Link]

-

PubMed. (2012). Rhodium(III)-Catalyzed C-H Activation: An Oxidative Intramolecular Heck-Type Reaction Directed by a Carboxylic Acid. Retrieved February 2, 2026, from [Link]

-

University of Southern Denmark. (2015). Synthesis of new bis-phthalimide and thalidomide ester derivatives, and evaluation of their cytotoxic activity. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Scheme 1 N-alkylation of potassium phthalimide by using phase-transfer.... Retrieved February 2, 2026, from [Link]

-

PubMed. (2023). N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C-H Functionalization with Donor/Acceptor Carbenes. Retrieved February 2, 2026, from [Link]

-

PubMed Central. (2016). Synthesis of a Series of Diaminoindoles. Retrieved February 2, 2026, from [Link]

-

Patsnap Eureka. (2025). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Retrieved February 2, 2026, from [Link]

-

Chemical Communications (RSC Publishing). (2016). Rhodium(iii)-catalyzed C–H/C–C activation sequence: vinylcyclopropanes as versatile synthons in direct C–H allylation reactions. Retrieved February 2, 2026, from [Link]

Sources

- 1. Phthalimides: developments in synthesis and functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 4. N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C-H Functionalization with Donor/Acceptor Carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Gabriel Phthalimide Synthesis: Steps, Diagram & NEET/JEE Tips [vedantu.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 9. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. US2919282A - Reduction of phthalimide - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Design, synthesis and biological evaluation of Lenalidomide derivatives as tumor angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: 2-tert-Butyl 4-ethyl isoindoline-2,4-dicarboxylate

Welcome to the dedicated technical support guide for 2-tert-Butyl 4-ethyl isoindoline-2,4-dicarboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges associated with this multifunctional scaffold. Our goal is to provide not just solutions, but a foundational understanding of the molecule's chemical behavior to empower you in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound shows signs of degradation after storage. What are the most probable causes?

This is a common issue stemming from the compound's inherent structural liabilities. The degradation is typically multifactorial, involving hydrolysis and/or oxidation. The three primary points of instability are:

-

The N-Boc (tert-butoxycarbonyl) group: This carbamate is highly susceptible to cleavage under acidic conditions.[1][2] Trace amounts of acid in your storage solvent or exposure to acidic vapors in the lab environment can catalyze its removal.

-

The C4-ethyl ester: Esters are prone to hydrolysis. While generally more stable than the Boc group, the ethyl ester can be cleaved under both acidic and, more rapidly, basic conditions (saponification).[3][4] The presence of residual moisture is a key factor in this degradation pathway.

-

The Isoindoline Ring System: The isoindoline core, a reduced form of isoindole, is less aromatic and thus less stable than its indole isomer.[5][6] This makes it susceptible to oxidation, which can lead to the formation of more complex, often colored, impurities. This process can be accelerated by exposure to air (oxygen) and light.

For optimal stability, we strongly recommend storing the compound as a solid under an inert atmosphere (e.g., argon or nitrogen), in a desiccator, and protected from light at low temperatures (-20°C for long-term storage).

Q2: I'm observing two new, more polar spots on my TLC/peaks in my HPLC analysis after an aqueous work-up. What are these impurities likely to be?

The appearance of more polar impurities, especially after exposure to aqueous conditions, strongly suggests hydrolysis. Based on the structure, you are likely observing a mixture of hydrolysis products.

-

Most Likely Impurity (under neutral or slightly acidic pH): The primary and most labile functional group is the N-Boc group. Its cleavage would result in ethyl 4-(carboxy)isoindoline-2-carboxylate , a significantly more polar secondary amine.

-

Likely Impurity (under basic pH): The ethyl ester is susceptible to base-catalyzed hydrolysis.[7] This would yield 2-(tert-butoxycarbonyl)isoindoline-4-carboxylic acid .

-

Complete Hydrolysis Product: If exposed to strong acid or base for a prolonged period, you may see the formation of isoindoline-4-carboxylic acid , where both ester/carbamate groups have been cleaved.

The diagram below illustrates the primary hydrolytic degradation pathways.

Caption: Primary hydrolytic degradation pathways.

Q3: What is the optimal pH range for handling this compound in solution?

Given the compound's liabilities, the optimal pH range for temporary handling in aqueous or protic solvents is pH 6.0-7.5 .

-

Below pH 5: You risk rapid cleavage of the N-Boc group and the tert-butyl ester. The mechanism involves protonation of a carbonyl oxygen, followed by the loss of a stable tert-butyl cation.[8]

-

Above pH 8: The ethyl ester becomes susceptible to saponification. This reaction is generally irreversible as the resulting carboxylate salt is resistant to nucleophilic attack by the alcohol.[3]

A small-scale pH stability test is always recommended before proceeding with large-scale reactions or formulations. See Protocol 3 for a suggested workflow.

Q4: I need to perform a subsequent reaction. What conditions should I avoid?

Your experimental design must account for the compound's stability profile.

-

Avoid Strong Acids: Reagents like trifluoroacetic acid (TFA), concentrated HCl, or H2SO4 will rapidly deprotect the N-Boc group and hydrolyze the tert-butyl ester.[9] Even milder acids like aqueous phosphoric acid can cause cleavage.[10] If an acid catalyst is required, consider very mild and carefully controlled conditions, or an alternative synthetic strategy.

-

Avoid Strong Bases: Reagents like NaOH, KOH, or LiOH will hydrolyze the ethyl ester.[4] Strong, non-nucleophilic bases like t-BuOK might be tolerated under strictly anhydrous conditions, but side reactions are possible.

-

Nucleophiles: The N-Boc group provides good protection against most nucleophiles.[1] However, be mindful that highly reactive nucleophiles could potentially react at the ethyl ester carbonyl carbon.

-

Reductive/Oxidative Conditions: Standard reducing agents like NaBH4 or H2/Pd-C should be compatible, provided the reaction is run in a neutral solvent. Strong oxidizing agents should be avoided due to the potential for reaction at the isoindoline ring.

Troubleshooting Guide

| Observed Issue | Potential Cause(s) | Recommended Action & Rationale |

| Yellowing/darkening of solid sample over time | Oxidation of the isoindoline ring; exposure to light. | Store the compound under an inert atmosphere (N2 or Ar), protected from light (amber vial), and at a reduced temperature (-20°C). This minimizes exposure to atmospheric oxygen and photo-oxidation. |

| Broad NMR peaks or unexpected loss of t-butyl signal | Acid-catalyzed deprotection of the N-Boc group. | Ensure all solvents and reagents are anhydrous and free of acid. If using CDCl3 for NMR, consider passing it through a short plug of basic alumina to remove trace DCl. |

| Reaction fails to go to completion; starting material consumed but desired product not formed | Degradation of the starting material under reaction conditions. | Re-evaluate your reaction conditions. Check the pH of your reaction mixture. Run a control experiment with the starting material under the same conditions (without other reagents) to assess its stability. |

| Inconsistent results between batches | Variable purity or degradation of the starting material. | Always confirm the purity of the starting material before use via HPLC or qNMR.[11] Follow strict storage and handling protocols (Protocol 1 ) to ensure consistency. |

Experimental Protocols

Protocol 1: Recommended Storage and Handling

-

Objective: To ensure the long-term integrity and stability of the compound.

-

Methodology:

-

Upon receipt or after synthesis and purification, place the solid compound in a pre-weighed amber glass vial.

-

Place the vial in a desiccator and dry under high vacuum for at least 4 hours to remove residual moisture and solvents.

-

Backfill the desiccator with an inert gas (e.g., Argon or Nitrogen).

-

Quickly cap the vial, and for extra protection, wrap the cap threads with Parafilm®.

-

For long-term storage (>1 month), place the sealed vial in a freezer at -20°C.

-

For short-term storage (<1 month), refrigeration at 4°C is acceptable.

-

Before use, allow the vial to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Protocol 2: Standardized HPLC Method for Purity Assessment

-

Objective: To provide a reliable method for determining the purity of this compound and detecting common degradation products. Analytical method validation is crucial for ensuring reliable results.[12][13]

-

Instrumentation: Standard HPLC system with UV detection.

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-18 min: Hold at 95% B

-

18-19 min: 95% to 30% B

-

19-25 min: Hold at 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a 1 mg/mL solution in 50:50 Acetonitrile:Water.

-

-

Expected Results: The parent compound will have a relatively late retention time. Hydrolysis products (see Q2) will be more polar and thus elute earlier.

Protocol 3: Workflow for Assessing pH Stability

-

Objective: To quickly determine the compound's stability in a given buffered solution before committing to a large-scale experiment.

-

Visualization of Workflow:

Caption: A workflow for evaluating compound stability under different pH conditions.

References

- The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A.

- CN108395383B - Synthesis method of tert-butyl isocyanate - Google Patents.

- A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. MilliporeSigma.

- Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PubMed Central.

- tert-Butyl Esters. Organic Chemistry Portal.

- hydrolysis of esters. Chemguide.

- Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube.

- Exploring the decay mechanisms of isoindigo from indolin-2-one-based derivatives: molecular isomerism vs.

- A Comparative Guide to Analytical Methods for Isoindoline-1,3-diol Purity Valid

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- Boc Protecting Group for Amines. Chemistry Steps.

- A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules. PubMed Central.

- Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Preprints.org.

- Ester to Acid - Common Conditions. The Synthetic Raction Explorer.

- Why is isoindole unstable?. Chemistry Stack Exchange.

- SAFETY DATA SHEET - Ethyl tert-butyl ether. Thermo Fisher Scientific.

- Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.

- Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts.

- TERT-BUTYL ACET

- Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry.

- Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation.

- Basic Hydrolysis of Esters - Saponific

- The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry.

- tert-Butyloxycarbonyl protecting group. Wikipedia.

- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tert-Butyl Esters [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ajrconline.org [ajrconline.org]

optimization of reaction conditions for isoindoline synthesis

Ticket System: OPEN | Priority: HIGH | Agent: Senior Application Scientist

Welcome to the Isoindoline Synthesis Support Hub.

You have reached the Tier 3 Technical Desk. We understand that the isoindoline scaffold (a core component of immunomodulatory drugs like Lenalidomide and various fluorogenic probes) presents unique synthetic challenges ranging from regioselectivity in C-H activation to stability issues in condensation protocols.

This guide is structured as a series of resolved support tickets and optimization protocols . Please select the workflow that matches your current synthetic route.

Visual Triage: Method Selection Strategy

Before troubleshooting, ensure you are using the correct synthetic pathway for your target substitution pattern.

Figure 1: Decision matrix for selecting the optimal isoindoline synthetic route based on target functionality.

Ticket #001: Low Yield in Rh(III)-Catalyzed C-H Annulation

User Report: "I am attempting a Cp*Rh(III)-catalyzed annulation of N-methoxybenzamide with an internal alkyne. Conversion is stalled at 30%, and I see significant protodemetalation byproducts."

Root Cause Analysis

In Rh(III)-catalyzed isoindolinone synthesis, the catalytic cycle relies heavily on the oxidant (to regenerate the active catalyst if using an external oxidant) or the internal oxidant (N-O bond cleavage). Stalling usually indicates:

-

Moisture poisoning: The active cationic species [Cp*Rh(III)]+ is generated via silver salt abstraction (e.g., AgSbF6). Silver salts are hygroscopic; water competes for coordination.

-

Inefficient Reductive Elimination: Steric bulk on the alkyne prevents the formation of the C-N bond.

Optimization Protocol

Step 1: Solvent Switch (The "TFE Effect") Switch your solvent from Methanol (MeOH) to 2,2,2-Trifluoroethanol (TFE) . TFE stabilizes the cationic Rh species via hydrogen bonding and facilitates the protonolysis step if the mechanism involves C-H activation.

Step 2: Additive Tuning If using an external oxidant (e.g., Cu(OAc)2), switch to a catalytic system that utilizes an internal oxidizing directing group (e.g., N-pivaloyloxy) to maintain atom economy and reduce side reactions.

Mechanistic Visualization (The Critical Path):

Figure 2: The Rh(III) catalytic cycle. The "Alkyne Insertion" step is often the rate-determining step sensitive to steric bulk.

Ticket #002: Oligomerization in Phthalaldehyde (OPA) Reactions

User Report: "I'm synthesizing isoindoles using o-phthalaldehyde (OPA) and a primary amine. The reaction turns black/brown immediately, and LCMS shows polymeric species."

Technical Insight

Isoindoles formed via the OPA route are electronically rich 10-pi aromatic systems but are kinetically unstable. They readily undergo oxidative polymerization or Diels-Alder dimerization (reacting with themselves) if not trapped or stabilized.

Troubleshooting Protocol

| Variable | Standard Condition | Optimized Condition | Reasoning |

| Concentration | 0.1 M - 0.5 M | < 0.01 M (High Dilution) | Prevents intermolecular dimerization. |

| Thiol Additive | 2-Mercaptoethanol | N-Acetyl-L-Cysteine (NAC) | NAC forms a more sterically bulky isoindole adduct, hindering polymerization [1]. |

| Solvent | Water/MeOH | Borate Buffer (pH 9.5) | High pH ensures the amine is nucleophilic; Borate stabilizes the complex. |

| Workup | Evaporation | In situ trapping | Do not isolate. React immediately with a dienophile (e.g., maleimide) if the isoindole is an intermediate. |

Ticket #003: Regioselectivity in [3+2] Cycloaddition

User Report: "Using an azomethine ylide to make a substituted isoindoline. I am getting a 1:1 mixture of regioisomers (3,4- vs 3,5-substituted)."

Optimization Strategy

Regioselectivity in 1,3-dipolar cycloadditions is governed by FMO (Frontier Molecular Orbital) coefficients and secondary orbital interactions.

-

Solvent Polarity: Increasing solvent polarity stabilizes the more charge-separated transition state.

-

Action: Switch from Toluene to Acetonitrile or DMF .

-

-

Metal Chelation: If your dipole precursor has a coordinating group (ester/amide), add a Lewis Acid.

-

Action: Add 10 mol% AgOAc or Cu(OTf)2 . This locks the dipole geometry, often enforcing a single approach vector.

-

Solvent Screening Data (Simulated for [3+2] Efficiency):

| Solvent | Dielectric Const.[1] | Yield (%) | Regio Ratio (A:B) | Notes |

| Toluene | 2.38 | 65% | 1.2 : 1 | Poor selectivity. |

| THF | 7.58 | 72% | 2.5 : 1 | Moderate improvement. |

| Acetonitrile | 37.5 | 88% | >10 : 1 | Recommended. |

| Ethanol | 24.5 | 55% | 4.0 : 1 | Protodemetalation side-products observed. |

FAQ: Rapid Fire Troubleshooting

Q: My isoindolinone product is co-eluting with the starting benzamide. A: This is common. Perform a chemoselective hydrolysis . The starting benzamide is usually more susceptible to basic hydrolysis (NaOH/MeOH) than the cyclic isoindolinone. Hydrolyze the impurity to the acid, then wash it away with basic aqueous extraction.

Q: Can I use Cu(II) instead of Rh(III) for cost savings? A: Yes, but Cu-catalyzed C-H activation often requires a removable directing group (like 8-aminoquinoline) and higher temperatures (110°C+). Rh(III) works under milder conditions with simpler directing groups [2].

Q: Why is my OPA-derived isoindole not fluorescent? A: Check your thiol. A thiol is required for the classic fluorogenic OPA reaction. Without it, you likely formed a non-fluorescent imine or hemiaminal. Ensure you have a 1:1:1 stoichiometry of OPA:Amine:Thiol.

References

-

Reaction of o-phthalaldehyde and thiols with primary amines. Source:Journal of Organic Chemistry URL:[Link] (Context: Stabilization of isoindole adducts).

-

Rh(III)-Catalyzed Synthesis of Isoindoles. Source:Organic Letters (ACS Publications) URL:[Link] (Context: C-H activation mechanisms).

-

Solvent Effects on [3+2] Cycloaddition. Source:Science and Education Publishing URL:[Link] (Context: Regioselectivity tuning).

-

Synthesis of Isoindolinones via C-H Activation. Source:PMC - NIH URL:[Link] (Context: Rhodium catalyzed synthesis protocols).

Sources

Technical Support Center: Optimizing Solvent Conditions for Isoindoline Reactions

Prepared by: Senior Application Scientist

Welcome to the technical support center for isoindoline synthesis. The isoindoline scaffold is a critical structural motif in numerous pharmaceutical compounds and natural products.[1][2] However, its synthesis can be challenging, with solvent conditions playing a pivotal, yet often underestimated, role in determining reaction success. The inherent instability of some isoindole intermediates makes them prone to polymerization, oxidation, and decomposition, issues that are highly sensitive to the reaction environment.[3][4]

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the complexities of solvent selection and optimization. We will explore the causality behind experimental choices to empower you to solve problems methodically.

Part 1: Troubleshooting Guide

Unexpected results are common in complex organic syntheses. This section addresses the most frequent issues encountered during isoindoline reactions where the solvent is a likely culprit.

| Problem / Symptom | Probable Solvent-Related Cause | Recommended Solution & Scientific Rationale |

| Low or No Product Formation | 1. Poor Solubility: Reagents, catalysts, or intermediates are not sufficiently dissolved to react. 2. Inappropriate Polarity: The solvent does not adequately stabilize the rate-determining transition state. For reactions proceeding through ionic intermediates (e.g., SN1-type mechanisms or Pictet-Spengler reactions), a polar solvent is crucial.[5][6] 3. Catalyst Deactivation: The solvent may coordinate too strongly to a metal catalyst, inhibiting substrate binding, or fail to prevent catalyst aggregation and precipitation. | 1. Test Co-solvents: Introduce a co-solvent to improve solubility. For example, in a largely non-polar medium like toluene, adding a small amount of a more polar solvent like THF or dioxane can help dissolve polar starting materials without drastically changing the bulk properties. 2. Match Solvent to Mechanism: For reactions forming charged intermediates, screen polar aprotic solvents (e.g., DMF, DMSO, MeCN) or polar protic solvents (e.g., EtOH, i-PrOH).[7] For concerted or radical pathways, non-polar solvents (e.g., toluene, xylene, DCE) may be superior.[8][9] 3. Screen a Range of Solvents: Systematically evaluate a panel of solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, CPME, MeCN, DCE). |

| Formation of Dark, Insoluble Tar (Polymerization) | 1. Instability of Intermediates: Highly reactive isoindole intermediates, if not consumed quickly, can polymerize. This is often exacerbated by high temperatures and localized concentration gradients.[3] 2. Atmospheric Oxidation: Solvents that have not been properly degassed can contain dissolved oxygen, which promotes oxidative decomposition and polymerization.[3] | 1. Adjust Concentration: Run the reaction under more dilute conditions. This can disfavor intermolecular polymerization pathways. For example, optimizations have identified m-xylene under slightly more diluted conditions as optimal in certain Pd-catalyzed systems.[8] 2. Degas Solvents Thoroughly: Prior to use, sparge all solvents with an inert gas (Nitrogen or Argon) or use freeze-pump-thaw cycles, especially for oxygen-sensitive reactions.[3] |

| Multiple Side Products | 1. Competing Reaction Pathways: The solvent can influence the selectivity of a reaction. For instance, in some Pd-catalyzed C-H functionalizations, the choice of solvent can dictate the selectivity between β-lactam formation and oxindole formation.[8] 2. Thermal Degradation: Using a solvent with a boiling point that requires excessive heat can lead to the thermal degradation of starting materials or the desired product.[3] | 1. Solvent-Directed Selectivity: Screen solvents to find one that favors the desired pathway. For example, trifluorotoluene was found to suppress the formation of a dibenzazepinone byproduct in one synthesis, while cyclopentyl methyl ether (CPME) gave a different product ratio.[8] 2. Lower Reaction Temperature: If possible, choose a lower-boiling solvent or explore catalysts that are active at lower temperatures to minimize thermal stress on the product. |

| Product Decomposition During Workup | 1. Acid/Base Sensitivity: The isoindoline product may be unstable to the pH conditions used during aqueous extraction.[3] 2. Decomposition on Silica Gel: Residual acidity or basicity on standard silica gel can degrade sensitive products during chromatographic purification.[3] | 1. Use Mild Buffers: During workup, use mild aqueous solutions like saturated ammonium chloride (mildly acidic) or sodium bicarbonate (mildly basic) and minimize contact time.[3] 2. Deactivate Stationary Phase: Neutralize silica gel by pre-treating it with a solution of triethylamine in your eluent system. Alternatively, consider using a different stationary phase like alumina, Florisil, or C18 reverse-phase media.[3] |

Part 2: Frequently Asked Questions (FAQs)

Q1: How does solvent polarity fundamentally affect the rate and mechanism of isoindoline synthesis?

The solvent's primary role is to dissolve reactants, but its polarity has profound effects on reaction kinetics.[5] The effect is dictated by how the solvent stabilizes the reactants versus the transition state.

-

Polar Protic Solvents (e.g., ethanol, water, isopropanol): These solvents have O-H or N-H bonds and are excellent at stabilizing both cations and anions. They can accelerate reactions that proceed through charged intermediates, such as in an SN1-type mechanism, by stabilizing the carbocation and the leaving group.[6] However, they can also solvate and deactivate anionic nucleophiles, potentially slowing down SN2-type reactions.[10]

-

Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO): These solvents have dipole moments but lack O-H or N-H bonds. They are excellent at solvating cations but are less effective at solvating anions. This leaves the anion "naked" and highly reactive, which can dramatically accelerate SN2 reactions. For many isoindoline cyclizations, these solvents can effectively stabilize polar transition states without interfering with nucleophiles.[11]

-

Non-Polar Solvents (e.g., toluene, hexanes, xylene): These solvents are generally preferred for reactions that proceed through non-polar intermediates or concerted mechanisms. They are often used in metal-catalyzed C-H activation reactions where charged intermediates are not explicitly formed.[8]

According to transition state theory, a solvent that stabilizes the transition state more than it stabilizes the reactants will lower the activation energy and increase the reaction rate.[12][13]

Q2: I am developing a new isoindoline synthesis. What is a logical workflow for solvent selection?

A systematic approach is more efficient than random screening. The following workflow provides a logical starting point.

Q3: My reaction uses a palladium catalyst. How does solvent choice impact its performance?

Solvents are critical in transition-metal catalysis. They can act as ligands, influence catalyst stability, and control selectivity.

-

Coordination: Solvents like acetonitrile (MeCN) or THF can coordinate to the metal center. This can be beneficial by stabilizing the catalyst, but overly strong coordination can inhibit substrate binding and slow the reaction.

-

Solubility: The chosen solvent must keep the active catalyst species soluble. Catalyst precipitation is a common cause of reaction failure. In some cases, a less polar solvent like m-xylene is superior because it prevents the aggregation of catalytic intermediates.[8]

-

Selectivity: The solvent can influence the outcome of reactions with multiple possible pathways. In a Pd-catalyzed synthesis of N-heterocycles, a switch from trifluorotoluene to cyclopentyl methyl ether (CPME) significantly altered the product distribution, demonstrating the solvent's role in directing the reaction's course.[8]

Q4: For an enantioselective isoindoline synthesis, how critical is the solvent choice?

Extremely critical. The solvent is an integral part of the chiral environment that dictates stereoselectivity. In a palladium-catalyzed asymmetric allylic C-H amination to form isoindolines, switching the solvent from THF to isopropanol (i-PrOH) dramatically increased the enantiomeric excess (ee) from 88% to 98%.[7] This occurs because the solvent can:

-

Interact with the Catalyst-Ligand Complex: Solvents can form hydrogen bonds or other non-covalent interactions that alter the conformation of the chiral ligand, thereby influencing the facial selectivity of the substrate's approach.

-

Stabilize the Diastereomeric Transition States: The key to enantioselectivity is the energy difference between the two diastereomeric transition states leading to the R and S enantiomers. A solvent may preferentially stabilize one transition state over the other, amplifying the enantiomeric excess.

Q5: What are the main solvent-related challenges when scaling up an isoindoline synthesis?

Scaling up a reaction is not always straightforward, and solvent choice has major implications.[14][15]

-

Thermal Management: Reactions that are easy to cool on a lab scale can develop dangerous hot spots in a large reactor due to a lower surface-area-to-volume ratio.[3] A solvent with a higher boiling point might be needed to safely control the reaction temperature, or a more efficient cooling system may be required.

-

Mixing and Mass Transfer: Inefficient mixing in large vessels can lead to localized concentration gradients, promoting side reactions and polymerization. The solvent's viscosity and density affect mixing efficiency.[3]

-